![molecular formula C7H3BrClFO B1380871 5-Bromo-4-chloro-2-fluorobenzaldehyde CAS No. 1781052-25-2](/img/structure/B1380871.png)
5-Bromo-4-chloro-2-fluorobenzaldehyde
Overview
Description
5-Bromo-4-chloro-2-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed:
Oxidation: 5-Bromo-4-chloro-2-fluorobenzoic acid
Reduction: 5-Bromo-4-chloro-2-fluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-4-chloro-2-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various pharmaceuticals. Its halogenated properties enhance biological activity and selectivity, making it suitable for the development of drugs targeting specific pathways.
Case Study: Synthesis of Prostaglandin Analogues
Research indicates that this compound can be utilized to synthesize prostaglandin analogues. These compounds are essential in treating various medical conditions, including inflammation and pain management. The synthesis involves the use of this aldehyde as a precursor to create more complex prostaglandin derivatives, which are biologically active and have therapeutic potential .
Organic Synthesis
The compound is frequently used in organic synthesis as a building block for creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Example: Synthesis of Benzylamine Derivatives
Another significant application is in the synthesis of benzylamine derivatives, which have been shown to exhibit strong biological activities. The bromine and chlorine substituents on the aromatic ring enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack by amines .
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its halogenated nature can affect the physical properties of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzaldehyde is primarily determined by its functional groups and halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in electrophilic aromatic substitution reactions. These reactivities enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in chemical synthesis .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 2-Chloro-4-bromo-5-fluorobenzaldehyde
Comparison: 5-Bromo-4-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of its halogen atoms and the presence of an aldehyde group. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine atoms in this compound can lead to different substitution patterns and reactivity compared to compounds with only one type of halogen .
Biological Activity
5-Bromo-4-chloro-2-fluorobenzaldehyde is an aromatic aldehyde featuring multiple halogen substituents, which contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a precursor in the synthesis of various biologically active compounds.
The molecular formula for this compound is with a CAS number of 1781052-25-2. Its structure includes a benzene ring with an aldehyde functional group, making it a versatile building block in organic synthesis. The presence of bromine, chlorine, and fluorine atoms significantly influences its reactivity and biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including halogenation and functional group transformations. For instance, it can be derived from 5-Bromo-2-fluorobenzaldehyde through various synthetic routes that include nitration, hydrolysis, hydrogenation, esterification, and diazotization .
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
2-Bromo-4-chloro-6-fluorobenzaldehyde | Similar halogens but differs in position | Potentially different reactivity and activity |
4-Bromo-2-chloro-5-fluorobenzaldehyde | Similar halogen pattern | May exhibit unique biological activities |
3-Bromo-5-chloro-2-fluorobenzaldehyde | Different positional isomer | Reactivity may vary significantly |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For example, derivatives synthesized from this compound have been studied for their potential as sodium-glucose co-transporter-2 (SGLT2) inhibitors, which are significant in the treatment of diabetes .
Case Studies
- SGLT2 Inhibitors : A study demonstrated that derivatives of this compound serve as key intermediates in the development of SGLT2 inhibitors. These inhibitors have shown promise in lowering blood glucose levels in diabetic models while minimizing side effects associated with traditional therapies .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of benzaldehyde derivatives, including those derived from this compound. The study found that these compounds exhibited significant antimicrobial efficacy against various pathogens, indicating their potential use in developing new antimicrobial agents .
- PPAR Ligands : Research on PPAR (Peroxisome Proliferator-Activated Receptor) ligands has highlighted the role of halogenated benzaldehydes in modulating metabolic pathways. Compounds structurally related to this compound showed promising results in enhancing PPARγ activation, which is crucial for regulating glucose metabolism and lipid homeostasis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its effectiveness as an SGLT2 inhibitor.
- Receptor Modulation : Its structural features allow it to bind effectively to PPAR receptors, influencing gene expression related to glucose and lipid metabolism.
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIYYWQCGYDEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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